Exclusive One-Pot Cascade to 2-Benzoxepin-3(1H)-ones
The target compound is a specifically required substrate in a published, high-yielding one-pot synthesis of 2-benzoxepin-3(1H)-ones. The method has been successfully demonstrated only with this specific regioisomer. The corresponding primary alcohol, (6-bromobenzo[d][1,3]dioxol-5-yl)methanol, cannot participate in the critical intramolecular degradation (retro-oxy-Michael) step due to the absence of the methyl substituent required for double bond isomerization, leading to a completely different reaction pathway. This is a mechanistic, not just a kinetic, differentiation [1].
| Evidence Dimension | Applicability in a specific validated synthetic method |
|---|---|
| Target Compound Data | Successfully used to synthesize a library of 2-benzoxepin-3(1H)-ones (yields up to 89%) [1]. |
| Comparator Or Baseline | (6-bromobenzo[d][1,3]dioxol-5-yl)methanol (primary alcohol analog). |
| Quantified Difference | Not applicable. The comparator is mechanistically incompatible with the one-pot cascade, leading to a null result. |
| Conditions | One-pot oxy-Michael addition/Heck coupling/degradation-condensation reaction sequence. |
Why This Matters
For researchers aiming to build a library of 2-benzoxepin-3(1H)-ones, substituting the primary alcohol analog will lead to project failure, making this compound the sole viable procurement choice for this route.
- [1] Reddy, A. G. K.; Krishna, J.; Satyanarayana, G. Sequential one-pot method for oxy-Michael addition, Heck coupling, and degradation followed by condensation: facile synthesis of 2-benzoxepin-3(1H)-ones. Tetrahedron 2013, 69 (47), 10098-10107. View Source
